Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic intermediate with structural features critical for kinase inhibition and drug development. Its core comprises an imidazo[1,2-a]pyridine scaffold linked to a pyrrolidine carbamate via a phenylcarbamoyl group. The tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, facilitating selective deprotection during synthesis . This compound is structurally related to intermediates in CLK (CDC-like kinase) inhibitors, such as T3, which modulate pre-mRNA splicing . Its design emphasizes stability and reactivity, enabling downstream functionalization for therapeutic applications.
Properties
IUPAC Name |
tert-butyl 2-[(2-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-14-8-11-19(27)21(28)25-17-10-5-4-9-16(17)18-15-26-13-7-6-12-20(26)24-18/h4-7,9-10,12-13,15,19H,8,11,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDFJCXFVCZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function. This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane and leading to cell death.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death.
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains. It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and presence of other substances can potentially affect its activity
Biochemical Analysis
Biochemical Properties
It has been found to exhibit excellent antifungal activity against fungal pathogens, particularly Candida spp., including several multidrug-resistant strains. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the growth and survival of these fungi.
Cellular Effects
In cellular studies, Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate has shown potent activity against Candida spp., exhibiting minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL. This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Imidazo[1,2-a]pyridine derivatives have garnered attention for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound this compound is synthesized as part of ongoing research into novel therapeutic agents targeting various diseases.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazo[1,2-a]pyridine : Starting from commercially available pyridine derivatives.
- Carbamoylation : Reaction with isocyanates to introduce the carbamoyl group.
- Pyrrolidine Formation : Cyclization to form the pyrrolidine ring followed by tert-butyl esterification.
3.1 Anti-inflammatory Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α) production. For example, compounds derived from this scaffold have been shown to be more potent than existing anti-inflammatory agents like SB-203580 in various in vitro assays .
3.2 Anticancer Properties
The compound has been evaluated for its anticancer activity against several cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl and pyrrolidine rings significantly influence its potency against different cancer types .
3.3 Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties against various pathogens. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with bacterial enzymes, thereby inhibiting growth .
4. Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into its biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Imidazo[1,2-a]pyridine core | Essential for anti-inflammatory and anticancer activity |
| Tert-butyl group | Enhances lipophilicity and bioavailability |
| Carbamoyl substitution | Modulates receptor binding affinity |
5. Case Studies
Several studies have explored the biological activity of related imidazo[1,2-a]pyridine compounds:
- Study on TNF-α Inhibition : A derivative demonstrated IC50 values comparable to established drugs in reducing TNF-α levels in inflammatory models .
- Cytotoxicity Against Cancer Cell Lines : Research showed that modifications in the side chains significantly affected cytotoxicity profiles against colon cancer cell lines .
6. Conclusion
This compound represents a promising candidate for further development as an anti-inflammatory and anticancer agent. Ongoing research into its mechanisms of action and optimization of its structure could lead to the discovery of new therapeutic options for treating inflammatory diseases and cancers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Modifications : The target compound retains the imidazo[1,2-a]pyridine core but distinguishes itself with a pyrrolidine carbamate, unlike triazole or benzyl substituents in analogs .
- Protective Groups : The tert-butyl ester in the target compound contrasts with fluorine or nitro groups in bioactive analogs, which enhance lipophilicity or electron-withdrawing effects .
- Biological Relevance : While fluorinated piperazine derivatives (e.g., 7e, 7h) exhibit cytotoxicity, the target compound’s tert-butyl group likely serves synthetic rather than therapeutic purposes .
Key Observations:
- The target compound’s synthesis achieves a moderate yield (70.7%) via straightforward hydrolysis, whereas microwave-assisted methods (e.g., ) improve efficiency for triazole-containing analogs.
- Fluorinated derivatives require multistep coupling, reflecting the complexity of introducing bioactive substituents .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Coupling of imidazo[1,2-a]pyridine derivatives with functionalized phenyl groups via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
- Pyrrolidine ring functionalization using tert-butyl carbamate protecting groups to stabilize reactive intermediates .
- Final carbamoylation steps to link the pyrrolidine and imidazopyridine moieties . Key reagents include Pd catalysts for cross-coupling and trifluoroacetic acid (TFA) for deprotection .
Q. How can researchers validate the structural integrity of this compound?
Methodological validation involves:
- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen environments and carbon connectivity, with attention to pyrrolidine ring protons (δ 1.4–3.5 ppm) and imidazopyridine aromatic signals (δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z within ±2 ppm) .
- IR spectroscopy to detect carbamate C=O stretches (~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. What are the critical solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-formulation studies with co-solvents like PEG-400 may enhance bioavailability .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at −20°C in inert atmospheres to preserve the tert-butyl carbamate group .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Strategies include:
- Temperature control : Pd-catalyzed couplings require precise heating (e.g., 80–100°C) to avoid side reactions .
- Protecting group management : Use tert-butyl carbamate for amine protection during imidazopyridine ring formation, followed by TFA-mediated deprotection (e.g., 2 hr in DCM at 0°C to minimize degradation) .
- Purification : Employ flash chromatography (hexane/EtOAC gradients) or recrystallization (DCM/hexane) to isolate intermediates with >95% purity .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?
Contradictions (e.g., overlapping NMR peaks) can be addressed via:
- 2D NMR techniques (HSQC, HMBC) to assign ambiguous protons/carbons, particularly in crowded pyrrolidine and imidazopyridine regions .
- X-ray crystallography to unambiguously confirm stereochemistry and bond angles in crystalline derivatives .
- Computational modeling (DFT calculations) to predict and cross-validate ¹³C chemical shifts .
Q. How does the stereochemistry of the pyrrolidine ring impact biological activity?
- Conformational analysis : The pyrrolidine ring’s chair/boat conformation affects binding to targets (e.g., kinases or GPCRs). Molecular dynamics simulations can predict bioactive conformers .
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-isomers. Bioassays often reveal >10-fold differences in IC₅₀ values between enantiomers .
Q. What strategies mitigate low reproducibility in coupling reactions involving imidazopyridine moieties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
